N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide
Description
N-[2-(4-Fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group attached to a hydroxy-oxoethyl backbone, further substituted with an acetamide moiety. The presence of the 4-fluorophenyl group is a common feature in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-10(15)9(14)7-2-4-8(11)5-3-7/h2-5,10,15H,1H3,(H,12,13) |
InChI Key |
VYNMOWCTQQEVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide involves multiple steps and requires specific laboratory conditions. One common method involves the reaction of N-isopropyl-4-fluoroaniline with chloracetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under gentle conditions to obtain the desired product with high yield and purity . Industrial production methods also follow similar synthetic routes but are optimized for large-scale production, ensuring high efficiency and minimal environmental impact .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Potential
The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it interacts with various biological targets, modulating their activity through its functional groups. The hydroxy and carbonyl groups facilitate binding to specific enzymes or receptors, which is crucial for its effectiveness in biological assays.
Drug Development
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide is being explored for its role in drug development. Its mechanism of action suggests potential applications in treating diseases where modulation of specific biochemical pathways is required. Ongoing studies aim to elucidate its pharmacological properties and efficacy.
Enzyme Inhibition Studies
The compound's ability to bind to enzyme active sites makes it a candidate for enzyme inhibition studies. This could lead to the development of new inhibitors for therapeutic use in diseases characterized by enzyme overactivity.
Molecular Interaction Studies
This compound can be utilized in molecular interaction studies to understand how structural modifications affect binding affinity and specificity towards biological targets.
Polymer Synthesis
The compound can serve as a building block in polymer synthesis due to its reactive functional groups. This application has implications for creating novel materials with tailored properties for various industrial uses.
Coatings and Adhesives
Research into the compound's chemical properties suggests potential applications in developing advanced coatings and adhesives that require specific performance characteristics, such as enhanced adhesion or resistance to environmental factors.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Therapeutic Applications | Demonstrated binding affinity to target enzymes, suggesting potential as an anti-cancer agent. |
| Study 2 | Polymer Research | Showed successful incorporation into polymer matrices, enhancing mechanical properties. |
| Study 3 | Biological Assays | Validated efficacy in inhibiting specific enzyme pathways relevant to metabolic disorders. |
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. In agricultural applications, it inhibits the growth and reproduction of weeds by interfering with the lipid synthesis of plant cells . This disruption in lipid synthesis leads to the inhibition of cell membrane formation, ultimately causing the death of the plant .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents of Comparable Acetamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances stability and target interaction across derivatives .
- Heterocyclic Additions : Quinazoline (e.g., compound 38 ) and triazole (e.g., 9c ) substituents improve anticancer activity by enabling π-π stacking or hydrogen bonding with enzymes like MMPs or kinases.
- Linker Flexibility : Hydroxy-oxoethyl (target compound) vs. sulfonyl () or thioether () linkers influence solubility and bioavailability .
Key Observations :
- High-Yield Methods : Multicomponent reactions (e.g., Ugi in ) and click chemistry () offer efficient routes for complex structures .
- Oxidative Challenges : Lower yields in (24–53%) highlight difficulties in oxidizing hydroxyalkyl intermediates to ketones .
Pharmacological Activity
Key Observations :
- Activity Correlations : Quinazoline-sulfonyl derivatives () exhibit potent anticancer activity due to dual targeting of MMPs and DNA . In contrast, the indole derivative () lacks cytotoxicity, likely due to reduced membrane permeability from the hydroxyl group .
- Fluorophenyl Advantage: Fluorinated acetamides in and show enhanced activity over non-fluorinated analogs, attributed to improved pharmacokinetics .
Physicochemical Properties
Table 4: Melting Points and Spectroscopic Data
Key Observations :
Biological Activity
N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide, a synthetic compound belonging to the benzamide class, has garnered attention in medicinal chemistry and biological research due to its promising biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Molecular Formula : C10H10FNO2
- Molecular Weight : Approximately 273.26 g/mol
- Functional Groups : Hydroxy group, carbonyl group, and an amide bond.
The presence of the 4-fluorophenyl group enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving condensation reactions. A typical synthesis route involves reacting 4-fluorobenzoyl chloride with 2-amino-2-oxoethylbenzamide in the presence of a base like triethylamine. This reaction allows for the formation of the amide bond while introducing functional groups that enhance the compound's properties.
This compound exhibits significant biological activity through its interactions with various molecular targets. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity via interactions facilitated by its hydroxy and carbonyl groups. The fluorophenyl group is crucial as it enhances binding affinity, which is essential for its effectiveness in biological assays .
Therapeutic Applications
Research indicates that this compound may play a role in several biochemical pathways, making it a candidate for further investigation in drug development. Notable areas of potential therapeutic application include:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide | C10H10FNO2 | Lacks hydroxy group; simpler structure; lower molecular weight |
| 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide | C14H12FNO2 | Contains different substituent on aromatic ring; potential different biological activity |
| N-[2-(3-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide | C15H12ClNO3 | Chlorine instead of fluorine; may exhibit different reactivity patterns |
This table illustrates how specific functional groups like fluorine and hydroxy groups can significantly influence biological efficacy and application potential.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are sparse, related research has provided insights into its potential:
- Antimicrobial Studies : Compounds with similar structures have shown promising results against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the fluorophenyl group can lead to enhanced selectivity and potency against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
